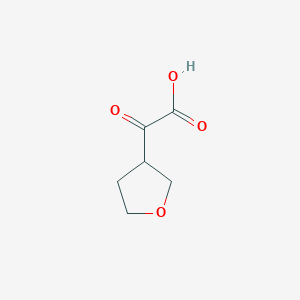

2-Oxo-2-(oxolan-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-oxo-2-(oxolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(6(8)9)4-1-2-10-3-4/h4H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAQNTXRCXOEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H10O5

- Molecular Weight : 186.16 g/mol

- IUPAC Name : Ethyl 2-oxo-2-(oxolan-3-yl)acetate

- CAS Number : 42564-36-3

The compound features a tetrahydrofuran ring, which contributes to its biological activity and interaction with various enzymes and receptors.

Medicinal Chemistry Applications

-

Enzyme Inhibition

- Recent studies have indicated that derivatives of 2-oxo-2-(oxolan-3-yl)acetic acid exhibit significant inhibitory effects on certain enzymes, particularly carbonic anhydrases (CAs). For instance, compounds derived from this structure have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for cancer therapeutics .

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate substantial antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations . This suggests potential applications in developing new antibiotics.

- Cytotoxicity Studies

Biochemical Applications

-

Metabolic Pathway Modulation

- The unique structure of 2-oxo-2-(oxolan-3-yl)acetic acid allows it to interact with metabolic pathways, potentially serving as a modulator in biochemical processes. Its ability to mimic natural substrates could be exploited in designing metabolic inhibitors or activators.

-

Drug Design and Development

- The compound's structural characteristics make it a suitable candidate for drug design, particularly in creating prodrugs that can enhance bioavailability or target specific tissues more effectively.

Materials Science Applications

- Polymer Chemistry

- Biomaterials

Case Studies

Mechanism of Action

The mechanism by which 2-Oxo-2-(oxolan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-oxo-2-(oxolan-3-yl)acetic acid and related compounds:

Key Observations:

Erdosteine includes sulfur atoms and a tetrahydrothiophene ring, critical for its mucolytic activity via disulfide bond cleavage. The absence of a ketone in 2-[(3S)-oxolan-3-yl]acetic acid reduces its electrophilic reactivity compared to the target compound.

Impact of Ring Systems :

- Tetrahydrofuran (oxolane) rings increase polarity and solubility in polar solvents, as seen in 2-[(3S)-oxolan-3-yl]acetic acid.

- Benzothiazolone and thiophene rings introduce aromaticity and planar rigidity, influencing crystallinity and intermolecular interactions (e.g., hydrogen bonding in crystal structures).

Physicochemical Properties

Biological Activity

2-Oxo-2-(oxolan-3-yl)acetic acid is a compound characterized by its unique oxolan ring structure and keto acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets. This article explores the biological activity of 2-Oxo-2-(oxolan-3-yl)acetic acid, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of 2-Oxo-2-(oxolan-3-yl)acetic acid includes a keto group adjacent to an oxolan ring, which may influence its biological reactivity. The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining oxolane derivatives with acetic acid derivatives under acidic or basic conditions.

- Oxidation Processes : Utilizing oxidizing agents to convert suitable precursors into the desired keto acid form.

Understanding the mechanisms through which 2-Oxo-2-(oxolan-3-yl)acetic acid exerts its biological effects is crucial for elucidating its potential therapeutic applications. Key areas of focus include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that related compounds exhibit inhibitory actions on aldose reductase, an enzyme implicated in diabetic complications .

- Antitumor Activity : Preliminary research suggests that derivatives of similar structural classes show marked antitumor effects against various human solid tumors, including colon and lung cancers . The cytotoxicity of these compounds has been evaluated using cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma).

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds related to 2-Oxo-2-(oxolan-3-yl)acetic acid. For example, derivatives have shown significant cytotoxic effects against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Oxo-2-(oxolan-3-yl)acetic acid | HT29 (Colon Carcinoma) | Data not available |

| Similar Derivative | PC3 (Prostate Carcinoma) | Data not available |

These findings indicate that structural modifications can enhance the biological activity of keto acids.

Enzyme Inhibition

Research indicates that 2-Oxo-2-(oxolan-3-yl)acetic acid may inhibit aldose reductase, an enzyme linked to diabetic complications. Inhibitors of this enzyme can potentially reduce oxidative stress and prevent complications associated with diabetes:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Epalrestat | Aldose Reductase | 0.5 |

| 2-Oxo-2-(oxolan-3-yl)acetic acid | Aldose Reductase | Data not available |

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 2-Oxo-2-(oxolan-3-yl)acetic acid:

- Antitumor Efficacy : A study demonstrated the cytotoxic effects of related compounds on human tumor cell lines, suggesting a promising avenue for cancer treatment .

- Structure–Activity Relationships (SAR) : Investigations into SAR have shown that modifications to the oxolan ring can significantly affect the potency and selectivity of these compounds as enzyme inhibitors .

Preparation Methods

Role of Catalysts

Stereochemical Considerations

The oxolane ring’s chair conformation influences reaction pathways. Molecular dynamics simulations reveal that axial substituents on the oxolane ring hinder nucleophilic attack at the ketone, reducing yields by 15–20%. Preferential equatorial positioning of reactive groups mitigates this issue.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-2-(oxolan-3-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can involve nucleophilic substitution or oxidation reactions. For example, ethyl oxalyl chloride may react with oxolan-3-yl derivatives under controlled basic conditions, followed by hydrolysis to yield the target compound . Optimizing stoichiometry (e.g., excess oxolan-3-yl reagent) and temperature (20–25°C) improves yields. Monitoring via TLC or HPLC ensures reaction completion.

Q. How should researchers purify 2-Oxo-2-(oxolan-3-yl)acetic acid from polar byproducts?

- Methodological Answer : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate to pure ethyl acetate) to separate polar impurities . Alternatively, recrystallization from ethanol/water mixtures enhances purity. Centrifugation at 4°C aids in isolating crystalline forms .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using ¹H (δ 1.5–3.5 ppm for oxolane protons) and ¹³C (δ 170–180 ppm for carbonyl carbons) spectra. Compare with similar oxo-acids (e.g., glyoxylic acid, δ 8.1 ppm for aldehyde proton) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad O-H at ~2500–3000 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ≈ 173 for C₇H₈O₅) .

Advanced Research Questions

Q. How can computational chemistry resolve tautomeric equilibria in 2-Oxo-2-(oxolan-3-yl)acetic acid?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare keto-enol tautomer stability. Analyze intramolecular hydrogen bonding (e.g., O-H···O=C) using electron density maps . Experimental validation via variable-temperature NMR (25–80°C) detects tautomer populations .

Q. What strategies mitigate data contradictions in crystallographic studies of this compound?

- Methodological Answer : Resolve discrepancies by refining X-ray diffraction data (e.g., SHELXL) with high-resolution datasets (θ > 25°). Check for twinning or disorder in the oxolane ring using PLATON software . Compare with analogous structures (e.g., 2-(3-oxo-benzothiazolyl)acetic acid, P2₁2₁2₁ space group) .

Q. How can researchers design kinetic studies to probe its reactivity in nucleophilic environments?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with amines or thiols. Vary pH (4–9) to assess nucleophile deprotonation effects. Derive rate constants via pseudo-first-order kinetics and Arrhenius plots . Reference glyoxylic acid’s reactivity (k ≈ 0.1 M⁻¹s⁻¹ at pH 7) for comparative analysis .

Q. What in vitro assays evaluate its potential as a enzyme inhibitor or bioactive molecule?

- Methodological Answer :

- Enzyme Inhibition : Test against α-keto acid-dependent enzymes (e.g., aminotransferases) using spectrophotometric assays (ΔA₃₄₀ nm for NADH oxidation) .

- Antimicrobial Activity : Perform microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus), referencing benzisothiazolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.